Tropisetron hydrochloride

Description

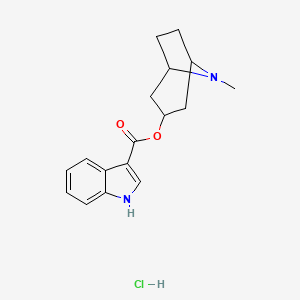

Structure

3D Structure of Parent

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEGSJAEZIGKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105826-92-4 | |

| Record name | Tropisetron hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tropisetron Hydrochloride: An α7 Nicotinic Acetylcholine Receptor Partial Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropisetron (B1223216) hydrochloride, a well-established 5-HT3 receptor antagonist, has garnered significant attention for its additional role as a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This dual pharmacology positions tropisetron as a compelling candidate for repositioning in therapeutic areas beyond its primary indication as an antiemetic. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in a variety of physiological processes, including cognitive function, inflammation, and nociception. As a partial agonist, tropisetron exhibits a unique pharmacological profile, activating the α7 nAChR to a lesser degree than the endogenous agonist acetylcholine, while also potentially antagonizing the effects of full agonists at higher concentrations. This technical guide provides an in-depth overview of the pharmacological properties of tropisetron at the α7 nAChR, detailing its binding affinity, potency, and efficacy. Furthermore, it outlines key experimental protocols for the in vitro and in vivo characterization of tropisetron's effects, and illustrates the signaling pathways and experimental workflows through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of tropisetron as an α7 nAChR modulator.

Introduction

The α7 nicotinic acetylcholine receptor (nAChR) is a homopentameric ligand-gated ion channel that plays a crucial role in various physiological and pathological processes within the central and peripheral nervous systems. Its activation by acetylcholine leads to a rapid influx of cations, primarily Ca2+, which in turn modulates neurotransmitter release, synaptic plasticity, and cellular signaling cascades. The unique properties of the α7 nAChR, including its high calcium permeability and rapid desensitization, have made it an attractive therapeutic target for a range of disorders, including cognitive deficits in Alzheimer's disease and schizophrenia, as well as inflammatory conditions and neuropathic pain.

Tropisetron, traditionally known for its potent antagonism of the 5-HT3 receptor, has been identified as a partial agonist at the α7 nAChR.[1][2] This off-target activity has opened new avenues for its therapeutic application. As a partial agonist, tropisetron can elicit a submaximal receptor response, which may offer a more favorable therapeutic window compared to full agonists by minimizing the risk of receptor desensitization and overstimulation. This guide will delve into the technical aspects of tropisetron's interaction with the α7 nAChR, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular mechanisms.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of tropisetron with the α7 nAChR, as reported in various studies. These values provide a comparative overview of its binding affinity, potency, and efficacy across different experimental systems.

Table 1: Binding Affinity of Tropisetron for α7 nAChR

| Parameter | Value | Species/System | Reference |

| Ki | 6.9 nM | Human | [1][3] |

Table 2: Potency and Efficacy of Tropisetron at α7 nAChR

| Parameter | Value | Species/System | Reference |

| EC50 | ~2.4 µM | Human α7 nAChRs in Xenopus oocytes | [1][4] |

| EC50 | ~1.5 µM | Human α7β2 nAChRs in Xenopus oocytes | [1][4] |

| EC50 | ~800 nM | Not Specified | [1] |

| EC50 | 0.6 µmol/L | Not Specified | [2] |

| Imax | Not Specified | Human α7 nAChRs in Xenopus oocytes | [1] |

| Imax | 25% (relative to a full agonist) | Not Specified | [2] |

| IC50 | 0.092 ± 0.007 µM | Human α7 nAChRs in Xenopus oocytes | [1] |

| IC50 | 0.139 ± 0.004 µM | Human α7β2 nAChRs in Xenopus oocytes | [1] |

Signaling Pathways

Activation of the α7 nAChR by tropisetron initiates downstream signaling cascades that are implicated in its diverse pharmacological effects. Two prominent pathways are the p38 MAPK-CREB pathway, involved in anti-inflammatory and analgesic effects, and the PI3K/Akt pathway, which plays a role in cell survival and neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of tropisetron as an α7 nAChR partial agonist.

In Vitro Characterization

This assay is used to determine the binding affinity (Ki) of tropisetron for the α7 nAChR.

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue or cells expressing α7 nAChRs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the membrane fraction. Resuspend the final pellet in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for the α7 nAChR (e.g., [³H]-methyllycaconitine or [¹²⁵I]-α-bungarotoxin), and varying concentrations of unlabeled tropisetron.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of tropisetron that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This technique is used to measure the potency (EC50) and efficacy (Imax) of tropisetron by recording the ion currents elicited upon receptor activation.

Protocol:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

-

cRNA Injection: Inject the oocytes with cRNA encoding the human α7 nAChR subunits.

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Perfuse the oocyte with a control solution and then with solutions containing increasing concentrations of tropisetron.

-

Data Acquisition: Record the inward currents elicited by tropisetron application.

-

Data Analysis: Plot the current amplitude as a function of tropisetron concentration to generate a dose-response curve. Fit the curve to a sigmoidal equation to determine the EC50 and Imax values.

In Vivo Characterization

This model is used to assess the analgesic effects of tropisetron on neuropathic pain.[5][6]

Protocol:

-

Anesthesia: Anesthetize the rodent (rat or mouse) with an appropriate anesthetic agent.

-

Surgical Procedure: Make an incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[5]

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care.

-

Behavioral Testing: At various time points after surgery, assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (exaggerated response to a painful heat stimulus) using a plantar test apparatus.

-

Drug Administration: Administer tropisetron (e.g., via intrathecal injection) and repeat the behavioral tests to evaluate its effect on pain thresholds.

The NOR test is used to evaluate the effects of tropisetron on learning and memory.[7]

Protocol:

-

Habituation: Individually place each rodent in an open-field arena for a set period to allow for habituation to the environment.

-

Training Phase (T1): Place two identical objects in the arena and allow the animal to explore them freely for a defined duration.

-

Inter-trial Interval (ITI): Return the animal to its home cage for a specific delay period (e.g., 1 to 24 hours).

-

Testing Phase (T2): Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object.

-

Data Collection: Record the time the animal spends exploring each object.

-

Data Analysis: Calculate a discrimination index (e.g., (time exploring novel object - time exploring familiar object) / total exploration time). A higher index indicates better recognition memory.

The MWM test is another widely used assay to assess the impact of tropisetron on cognitive function, specifically spatial learning and memory.[8][9][10][11][12]

Protocol:

-

Apparatus: Use a large circular pool filled with opaque water containing a hidden escape platform submerged just below the surface. The room should have various distal visual cues.[8][12]

-

Acquisition Phase: For several consecutive days, place the rodent in the pool from different starting locations and allow it to swim until it finds the hidden platform. Record the escape latency (time to find the platform) and the path length.

-

Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration.

-

Data Collection: Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. In the probe trial, a preference for the target quadrant indicates spatial memory retention.

This method is used to quantify the anti-inflammatory effects of tropisetron by measuring the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in tissue homogenates or biological fluids.

Protocol:

-

Sample Collection: Collect tissue (e.g., spinal cord, brain) or biological fluid (e.g., serum, plasma) from animals treated with tropisetron and a pro-inflammatory stimulus (e.g., lipopolysaccharide).

-

Sample Preparation: Homogenize tissue samples and centrifuge to obtain the supernatant.

-

ELISA Procedure: Use a commercially available ELISA kit for the specific cytokine of interest.

-

Coat a 96-well plate with a capture antibody specific for the cytokine.

-

Add standards and samples to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash again and add a substrate that will be converted by the enzyme into a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength using a plate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the samples.

Western blotting is used to investigate the effect of tropisetron on the phosphorylation state of key signaling proteins, such as p38 MAPK and CREB.

Protocol:

-

Protein Extraction: Lyse cells or tissues treated with tropisetron in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.

Conclusion

Tropisetron hydrochloride's partial agonism at the α7 nAChR represents a significant facet of its pharmacology, extending its therapeutic potential far beyond its established role as an antiemetic. The data and protocols presented in this technical guide provide a comprehensive framework for researchers and drug developers to explore and harness the multifaceted effects of tropisetron. Its ability to modulate α7 nAChR activity, thereby influencing cognitive, inflammatory, and nociceptive pathways, underscores the importance of further investigation into its repositioning for new clinical indications. The detailed methodologies and visual aids provided herein are intended to facilitate the design and execution of robust preclinical and clinical studies to fully elucidate the therapeutic promise of tropisetron as an α7 nAChR partial agonist.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occupancy of α7 Nicotinic Acetylcholine Receptors in the Brain by Tropisetron: A Positron Emission Tomography Study Using [11C]CHIBA-1001 in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]

- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]

- 7. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmpc.org [mmpc.org]

- 10. researchgate.net [researchgate.net]

- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

In Vitro Pharmacological Profile of Tropisetron Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropisetron (B1223216) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor and a partial agonist of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2][3] Primarily utilized as an antiemetic for chemotherapy-induced nausea and vomiting, its pharmacological profile reveals a broader spectrum of activity with potential therapeutic implications in other central nervous system disorders.[4][5] This technical guide provides a comprehensive overview of the in vitro pharmacology of Tropisetron hydrochloride, presenting quantitative data on its receptor binding affinity and functional activity. Detailed experimental protocols for key assays are provided to enable replication and further investigation.

Receptor Binding Affinity

This compound exhibits high affinity for the human 5-HT3 and α7-nicotinic acetylcholine receptors. Its binding profile has been characterized through radioligand binding assays.

| Receptor/Transporter | Species/Tissue | Radioligand | Ki (nM) | Reference Compound |

| 5-HT3 Receptor | Human | [3H]-GR65630 | 5.3 | Zacopride |

| α7-Nicotinic Acetylcholine Receptor | Human | [3H]-Methyllycaconitine | 6.9 | - |

| Dopamine D2 Receptor | Rat | - | >1000 | - |

Table 1: In vitro receptor binding affinities of this compound. Data compiled from multiple sources.[2][6][7]

Functional Activity

Tropisetron's functional activity at its primary targets confirms its dual action as a 5-HT3 receptor antagonist and an α7-nAChR partial agonist.

5-HT3 Receptor Antagonism

Tropisetron acts as a competitive antagonist at 5-HT3 receptors, blocking the action of serotonin.[8][9] This blockade of 5-HT3 receptors on vagal afferent nerves and in the brainstem is the primary mechanism for its antiemetic effect.[10]

α7-Nicotinic Acetylcholine Receptor Agonism

In vitro studies have demonstrated that Tropisetron is a partial agonist at human α7-nAChRs.[3][4] In Xenopus laevis oocytes expressing human α7-nAChRs, Tropisetron evokes inward currents.[7] This activity at α7-nAChRs is being investigated for its potential in treating cognitive deficits and neuroinflammation.[5][11]

Effects on Ion Channels

In vitro studies suggest that this compound can interact with cardiac ion channels. It has been shown to block the inactive state of the cardiac sodium channel Nav1.5 and also cardiac potassium channels.[10][12]

Signaling Pathways

The primary signaling pathways affected by Tropisetron in vitro are those directly linked to its receptor targets.

5-HT3 Receptor Signaling

dot

Caption: Tropisetron competitively antagonizes the 5-HT3 receptor.

α7-Nicotinic Acetylcholine Receptor Signaling

dot

Caption: Tropisetron acts as a partial agonist at the α7-nAChR.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a target receptor.

dot

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor.

-

This compound.

-

Assay buffer (e.g., for 5-HT3 receptors: 50 mM Tris-HCl, pH 7.4).[13]

-

Unlabeled reference ligand for determining non-specific binding.[13]

-

Glass fiber filters (e.g., GF/C).[13]

-

96-well filter plates.[14]

-

Scintillation counter.[14]

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.[13]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand.[14]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]

-

Scintillation Counting: After the filters have dried, add scintillation fluid and count the radioactivity in a scintillation counter.[14]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Tropisetron concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[15]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to measure the functional activity of this compound at ligand-gated ion channels, such as the α7-nAChR, expressed in Xenopus oocytes.[16][17]

Materials:

-

Xenopus laevis oocytes.

-

cRNA of the ion channel subunit(s) of interest.

-

Two-electrode voltage clamp setup.[17]

-

Recording solution (e.g., Ringer's solution).[16]

-

Agonist for the receptor of interest (e.g., acetylcholine).

-

This compound.

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the cRNA encoding the ion channel and incubate for 2-7 days to allow for receptor expression.

-

Electrode Placement: Place the oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).[17]

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).[16]

-

Drug Application: Perfuse the recording chamber with the recording solution containing the agonist to evoke an inward current. To test the effect of Tropisetron, co-apply it with the agonist or apply it alone.

-

Data Acquisition: Record the changes in membrane current in response to drug application.[16]

-

Data Analysis: Analyze the amplitude and kinetics of the evoked currents to characterize the activity of Tropisetron as an agonist, antagonist, or modulator.

Schild Analysis for Competitive Antagonism

Schild analysis is used to determine the equilibrium dissociation constant (KB) of a competitive antagonist, such as Tropisetron at the 5-HT3 receptor.[15][18]

Procedure:

-

Generate Agonist Dose-Response Curves: In a functional assay (e.g., TEVC), generate a dose-response curve for the agonist (e.g., serotonin) in the absence of the antagonist.

-

Generate Dose-Response Curves with Antagonist: Generate several agonist dose-response curves in the presence of different fixed concentrations of the antagonist (Tropisetron).

-

Calculate Dose Ratios: For a given level of response, determine the ratio of the agonist concentration required to produce that response in the presence of the antagonist to the concentration required in the absence of the antagonist. This is the dose ratio.

-

Construct Schild Plot: Plot the logarithm of (dose ratio - 1) against the logarithm of the molar concentration of the antagonist.

-

Determine pA2: For a competitive antagonist, this plot should be a straight line with a slope of 1. The x-intercept is the pA2 value, which is the negative logarithm of the KB.[18]

Conclusion

The in vitro pharmacological profile of this compound is characterized by a high affinity and selective antagonism of the 5-HT3 receptor, coupled with partial agonism at the α7-nicotinic acetylcholine receptor. It also exhibits some activity at cardiac ion channels. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this and other compounds, facilitating a deeper understanding of their mechanisms of action and therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. Tropisetron - Wikipedia [en.wikipedia.org]

- 5. Tropisetron, an Antiemetic Drug, Exerts an Anti‐Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tropisetron | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Concentration-response relationship of the α7 nicotinic acetylcholine receptor agonist FRM-17874 across multiple in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 12. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacology.med.ufl.edu [pharmacology.med.ufl.edu]

- 17. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdg.cnb.uam.es [pdg.cnb.uam.es]

The Discovery and Synthesis of Tropisetron Hydrochloride: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tropisetron (B1223216) hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, primarily utilized as an antiemetic for the management of nausea and vomiting induced by chemotherapy and radiotherapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthetic pathways of Tropisetron hydrochloride. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. The document includes structured data tables for easy comparison of key quantitative parameters, detailed experimental protocols for pivotal synthesis methods, and visual diagrams of signaling pathways and reaction workflows to facilitate a deeper understanding of the core concepts.

Discovery and Development

Tropisetron, also known by its trade name Navoban, was developed by Novartis. It was patented in 1982 and received approval for medical use in 1992.[1] As a first-generation 5-HT3 receptor antagonist, its development marked a significant advancement in the supportive care of cancer patients undergoing emetogenic therapies.[2]

Mechanism of Action

This compound exerts its antiemetic effects by selectively and competitively blocking serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors.[3] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3] By inhibiting the binding of serotonin, Tropisetron effectively suppresses the signaling cascade that leads to nausea and vomiting.[4]

Beyond its primary function as a 5-HT3 antagonist, Tropisetron also acts as a partial agonist at the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][5] This dual activity has prompted further research into its potential therapeutic applications in other areas.

Signaling Pathway of Tropisetron at the 5-HT3 Receptor

Caption: Mechanism of Tropisetron's antiemetic action.

Chemical Synthesis of this compound

The synthesis of this compound primarily involves the esterification of tropine (B42219) with indole-3-carboxylic acid or its derivatives. Several methods have been developed to achieve this, with variations in reagents, catalysts, and reaction conditions.

Method 1: Acyl Chloride Intermediate Pathway

This common method involves the initial conversion of indole-3-carboxylic acid to its more reactive acyl chloride, followed by condensation with tropine.

Experimental Protocol:

-

Preparation of Indole-3-carbonyl chloride:

-

To a solution of indole-3-carboxylic acid in a suitable solvent (e.g., 1,2-dichloroethane), add thionyl chloride (SOCl2) or oxalyl chloride.[6]

-

The reaction can be catalyzed by a small amount of dimethylformamide (DMF).[6]

-

The mixture is typically stirred at a slightly elevated temperature (e.g., 45°C) for several hours (e.g., 8 hours).[6]

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting indole-3-carbonyl chloride is then dissolved in a solvent like tetrahydrofuran (B95107) (THF) for the next step.[6]

-

-

Preparation of α-Tropine Sodium Salt:

-

α-Tropine is reacted with a strong base, such as sodium hydroxide (B78521) (NaOH) or n-butyllithium, in an anhydrous solvent like THF.[6] This generates the more nucleophilic tropine alkoxide.

-

The mixture is stirred at room temperature for a few hours (e.g., 4 hours).[6]

-

-

Esterification:

-

Formation and Purification of this compound:

-

After the reaction, the solvent is removed by vacuum distillation.[7]

-

The crude Tropisetron base is then dissolved in an alcohol, such as ethanol (B145695).[7]

-

Hydrochloric acid (either as a gas or a concentrated solution) is added to the solution until the pH is acidic (pH 1-2).[7]

-

The this compound precipitates and can be collected by filtration.[7]

-

Recrystallization from a suitable solvent, like absolute ethanol, is performed to obtain the final product with high purity.[7]

-

Reaction Workflow: Acyl Chloride Pathway

Caption: Synthesis of Tropisetron HCl via an acyl chloride intermediate.

Method 2: Direct Esterification with a Condensing Agent

This method avoids the preparation of the acyl chloride intermediate by using a condensing agent to facilitate the direct esterification of indole-3-carboxylic acid and tropine.

Experimental Protocol:

-

Reaction Setup:

-

Esterification:

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 12-24 hours).[8]

-

-

Work-up and Purification:

-

After the reaction, the mixture is cooled, and the product is collected by filtration and washed.[8]

-

The resulting Tropisetron base can then be converted to the hydrochloride salt as described in Method 1.

-

Method 3: Direct Esterification with an Aromatic Organic Sulfonic Acid Catalyst

This approach utilizes a catalyst to directly esterify indole-3-carboxylic acid with tropine, offering a simpler and more environmentally friendly process.

Experimental Protocol:

-

Reaction Setup:

-

Esterification:

-

The mixture is heated to a temperature between 50-150°C and reacted for 2-35 hours.[9]

-

-

Work-up and Purification:

-

Following the reaction, the Tropisetron is extracted into an aqueous mineral acid solution.[9]

-

The pH of the aqueous solution is then adjusted to 9-10 to precipitate the crude Tropisetron base.[9]

-

The crude product is collected, washed, and dried.[9]

-

Purification to this compound is achieved by dissolving the crude base in absolute ethanol and adding hydrochloric acid to induce crystallization.[9]

-

Reaction Workflow: Direct Esterification

Caption: Synthesis of Tropisetron HCl via direct esterification.

Quantitative Data

Synthesis and Product Characteristics

| Parameter | Method 1 (Acyl Chloride) | Method 3 (Direct Esterification) | Reference |

| Yield | ~20% (with n-BuLi), >82.3% (improved) | "Ideal yield" | [6][7][9] |

| Purity (HPLC) | >99.5% | "High purity" | [6][7][9] |

| Melting Point | 283-285 °C | Not specified | [10] |

Pharmacokinetic Properties

| Parameter | Oral Administration (5 mg) | Intravenous Administration (2 mg) | Reference |

| Cmax | 3.46 ng/mL | 15.1 ng/mL | [11] |

| tmax | 2.6 h | Not applicable | [11] |

| t1/2 (elimination half-life) | 5.7 h | 5.6 h | [11] |

| AUC(0,∞) | 32.9 ng·h/mL | 20.7 ng·h/mL | [11] |

| Bioavailability | ~60-80% | Not applicable | [1][4] |

| Protein Binding | 71% | 71% | [1] |

Receptor Binding Affinity

| Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference |

| 5-HT3 Receptor | 5.3 nM | 70.1 ± 0.9 nM | [2][12] |

| α7-Nicotinic Acetylcholine Receptor | 6.9 nM | Not specified | [2][13] |

| α9-Nicotinic Acetylcholine Receptor | Not specified | 166 nM (rat) | [13] |

| 5-HT4 Receptor | 156 nM (porcine) | Not specified | [13] |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the determination of this compound in plasma and for assessing the purity of the synthesized compound.

Example HPLC Protocol for Plasma Samples:

-

Extraction: Liquid-liquid extraction of plasma with dichloromethane.[14]

-

Column: Reversed-phase C8 or C18 column.[15]

-

Mobile Phase: A mixture of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[15]

-

Detection: UV detection at a wavelength of 285 nm.[15]

-

Lower Limit of Quantification (LOQ): 1.25 ng/mL.[14]

Conclusion

This compound remains a clinically important antiemetic agent. The synthetic routes to this molecule have evolved to improve yield, purity, and safety, moving from methods requiring harsh reagents to more direct and catalyzed approaches. The well-characterized pharmacology and pharmacokinetics of Tropisetron provide a solid foundation for its clinical use and for further research into its broader therapeutic potential. This technical guide has consolidated key information on its discovery, mechanism, synthesis, and analysis to support the endeavors of the scientific community.

References

- 1. Tropisetron - Wikipedia [en.wikipedia.org]

- 2. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 3. This compound | C17H21ClN2O2 | CID 656664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102584815A - Method for preparing this compound on large scale - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. CN101033225A - Process of preparing troipisetron - Google Patents [patents.google.com]

- 9. CN102532128A - Synthetic method of tropisetron and prepare method of hydrochloric acid tropisetron - Google Patents [patents.google.com]

- 10. CN102367252A - this compound compound - Google Patents [patents.google.com]

- 11. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Tropisetron Hydrochloride: A Deep Dive into its Structure-Activity Relationship for 5-HT3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropisetron (B1223216) hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, widely utilized as an antiemetic to combat nausea and vomiting, particularly in the context of chemotherapy and radiotherapy.[1] Its therapeutic efficacy is intrinsically linked to its molecular structure and the specific interactions it forms within the ligand-binding domain of the 5-HT3 receptor. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of tropisetron and its analogs, offering valuable insights for the rational design of novel 5-HT3 receptor modulators.

The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to a rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺, resulting in neuronal depolarization.[2] Tropisetron competitively blocks this action, thereby inhibiting the signaling cascades that lead to the emetic reflex.[1] Beyond its well-established role as a 5-HT3 antagonist, tropisetron has also been identified as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a property that is being explored for potential therapeutic applications in other areas.

This guide will systematically dissect the key structural features of the tropisetron molecule, summarizing the available quantitative data on how modifications to these features impact its binding affinity and functional activity at the 5-HT3 receptor. Detailed experimental protocols for the synthesis of tropisetron analogs and the key pharmacological assays used in SAR studies are also provided to facilitate further research in this area.

Core Structure of Tropisetron

The chemical structure of tropisetron, (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate, is characterized by two key moieties: the rigid bicyclic amine of the tropane (B1204802) ring and the aromatic indole-3-carboxylic acid ester. The intricate interplay between these two components is crucial for its high-affinity binding to the 5-HT3 receptor.

Structure-Activity Relationship (SAR) Studies

The following sections summarize the impact of structural modifications on the affinity of tropisetron analogs for the 5-HT3 receptor. The data is presented in tabular format to facilitate comparison.

Modifications of the Indole (B1671886) Moiety

The indole ring of tropisetron plays a critical role in its interaction with the 5-HT3 receptor. Modifications to this part of the molecule can significantly alter binding affinity.

| Compound | Modification on Indole Ring | 5-HT3 Receptor Affinity (IC50, nM) |

| Tropisetron | Unsubstituted | 5.15 |

| Analog 1 | 2-Chloro | 0.0515 |

| Analog 2 | 5-Fluoro | Potency increased vs. unsubstituted |

| Analog 3 | 6-Fluoro | Potency further increased vs. 5-fluoro |

| Analog 4 | 5-Methoxy | 3.5-fold decrease in potency vs. unsubstituted |

Data synthesized from available literature. Specific values for fluoro and methoxy (B1213986) analogs were described qualitatively in relation to the parent compound.

The data suggests that the electronic properties of the indole ring are a key determinant of binding affinity. Electron-withdrawing groups, such as chloro and fluoro substituents, appear to enhance potency. The position of the substituent is also critical, as demonstrated by the difference in activity between the 5-fluoro and 6-fluoro analogs. Conversely, the introduction of an electron-donating methoxy group leads to a significant decrease in affinity.

Modifications of the Tropane Moiety

The tropane ring provides the rigid scaffold necessary for the correct orientation of the pharmacophore within the receptor's binding pocket. Modifications to this bicyclic system can have a profound impact on activity.

| Compound | Modification on Tropane Moiety | 5-HT3 Receptor Affinity (pKi) |

| Tropisetron Analog | N-Methyl | High Affinity |

| Quinuclidine (B89598) Analog | Replacement of tropane with quinuclidine | Potent Agonist at α7 nAChR |

Quantitative data for direct tropane modifications on 5-HT3 affinity is limited in the provided search results. The quinuclidine analog highlights the importance of the bicyclic amine structure for activity at related receptors.

Experimental Protocols

Synthesis of Tropisetron Analogs (General Procedure)

The synthesis of tropisetron and its analogs generally involves the esterification of tropine (B42219) or a substituted tropine derivative with an appropriate indole-3-carboxylic acid.

Step 1: Activation of Indole-3-carboxylic Acid

-

To a solution of the desired indole-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane, THF), add a coupling agent such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature until the acid is completely converted to the corresponding acid chloride.

-

Remove the solvent and excess reagent under reduced pressure.

Step 2: Esterification

-

Dissolve the tropine derivative in an anhydrous solvent (e.g., THF, dichloromethane).

-

Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the solution.

-

Slowly add a solution of the previously prepared indole-3-carbonyl chloride to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired tropisetron analog.

Step 3: Salt Formation (Optional)

-

Dissolve the purified tropisetron analog in a suitable solvent (e.g., ethanol, ether).

-

Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the hydrochloride salt.

Pharmacological Evaluation

1. Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the 5-HT3 receptor using a radiolabeled antagonist, such as [³H]granisetron.

-

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]granisetron.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron).

-

Test compounds (tropisetron analogs).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Add the radioligand ([³H]granisetron) to all wells at a concentration close to its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assay: Calcium Influx Assay

This protocol measures the ability of tropisetron analogs to antagonize the 5-HT3 receptor-mediated increase in intracellular calcium concentration.

-

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT3A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

5-HT3 receptor agonist (e.g., serotonin or m-chlorophenylbiguanide).

-

Test compounds (tropisetron analogs).

-

A fluorescence plate reader capable of kinetic measurements (e.g., FLIPR).

-

-

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in a dye-containing solution for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compounds (tropisetron analogs) at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the 5-HT3 agonist to all wells to stimulate the receptor.

-

Immediately measure the change in fluorescence intensity over time.

-

The antagonistic activity of the test compounds is determined by their ability to inhibit the agonist-induced calcium influx.

-

Calculate the IC50 value for each compound by plotting the percentage of inhibition against the log concentration of the compound.

-

Visualizations

5-HT3 Receptor Signaling Pathway

Experimental Workflow for SAR Studies

Conclusion

The structure-activity relationship of tropisetron hydrochloride and its analogs at the 5-HT3 receptor is a well-defined yet continuously evolving field of study. The core structural features—the indole moiety and the tropane ring—are both critical for high-affinity binding and antagonist activity. This guide has summarized the key findings in this area, highlighting the importance of electronic and steric factors in the modulation of receptor affinity. The provided experimental protocols offer a foundation for researchers to further explore the SAR of this important class of therapeutic agents. Future investigations could focus on developing analogs with improved selectivity profiles, novel pharmacokinetic properties, and potentially dual activity at other relevant targets to address a wider range of clinical needs.

References

In Vivo Characterization of Tropisetron Hydrochloride's Anti-Emetic Effects: A Technical Guide

Affiliation: Google Research

Abstract

Tropisetron (B1223216) hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist widely utilized for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy (CINV) and post-operative nausea and vomiting (PONV).[1][2] Its efficacy stems from its targeted blockade of 5-HT3 receptors located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[2][3][4] This technical guide provides an in-depth overview of the in vivo characterization of Tropisetron's anti-emetic properties, focusing on established animal models, detailed experimental protocols, and quantitative efficacy data. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of anti-emetic agents.

Mechanism of Action: 5-HT3 Receptor Antagonism

The primary anti-emetic mechanism of Tropisetron is the competitive blockade of 5-HT3 receptors.[2][3] Emetogenic stimuli, such as chemotherapeutic agents, trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal lining.[1][2] This released serotonin activates 5-HT3 receptors on adjacent vagal afferent nerves, initiating a signal cascade to the nucleus of the solitary tract (NTS) and the area postrema (chemoreceptor trigger zone) in the brainstem, which coordinates the vomiting reflex.[5] Tropisetron selectively binds to these 5-HT3 receptors, preventing serotonin-induced stimulation and thereby suppressing the emetic signal.[1][5] While its primary action is via 5-HT3 antagonism, some studies suggest Tropisetron may also exhibit weak 5-HT4 receptor antagonist activity and partial agonism at α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs), which could contribute to its broader pharmacological profile, though the direct contribution of these secondary targets to its anti-emetic effect is less established.[6][7]

In Vivo Animal Models for Efficacy Testing

Several animal models are employed to evaluate the anti-emetic potential of pharmaceutical compounds. The choice of model often depends on the specific emetic stimulus being investigated. Ferrets and the house musk shrew (Suncus murinus) are primary models because, unlike rodents, they possess a vomiting reflex.[8] In emesis-resistant rodents like rats, pica (the consumption of non-nutritive substances like kaolin) is used as an established surrogate marker for nausea and vomiting.[9][10]

Commonly Used Emetogens:

-

Cisplatin (B142131): A highly emetogenic chemotherapeutic agent used to model both acute (first 24 hours) and delayed (24-72 hours) CINV.[11][12] Doses in ferrets typically range from 5 mg/kg to 10 mg/kg.[12][13]

-

Cyclophosphamide & Doxorubicin: Other anticancer agents used to induce emesis.[9][11]

-

Apomorphine: A dopamine (B1211576) D2 receptor agonist that acts centrally on the chemoreceptor trigger zone to induce vomiting.[10][14]

-

Copper Sulfate: Acts as a gastric irritant to induce emesis via peripheral pathways.[10]

-

Motion Sickness: Evaluated by subjecting animals to specific rotational stimuli.

-

Radiation: Used to model radiotherapy-induced emesis.[6]

Experimental Protocols & Methodologies

Detailed and standardized protocols are critical for the reliable in vivo characterization of anti-emetic agents. Below are representative methodologies for common emesis models.

Cisplatin-Induced Emesis in Ferrets

This model is a cornerstone for anti-emetic drug development and was pivotal in establishing the efficacy of 5-HT3 receptor antagonists.[12][15]

Protocol:

-

Animals: Male ferrets (1-1.5 kg) are typically used. Animals are fasted overnight with water available ad libitum.

-

Acclimatization: Ferrets are acclimatized to the observation cages for at least one hour before the experiment begins.

-

Drug Administration:

-

The test compound (Tropisetron hydrochloride, various doses) or vehicle is administered, commonly via intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) routes.

-

Administration typically occurs 30-60 minutes prior to the emetic challenge.

-

-

Emetic Challenge: Cisplatin is administered, usually at a dose of 5-10 mg/kg i.v. or i.p.[10][12]

-

Observation: Animals are observed continuously for a period of 4-6 hours for acute emesis. For delayed emesis studies (using a lower cisplatin dose, e.g., 5 mg/kg), observation continues for up to 72 hours.[12]

-

Parameters Measured:

-

Latency: Time from cisplatin administration to the first emetic episode (retch or vomit).

-

Frequency: Total number of retches and vomits (often combined as "emetic episodes").

-

Protection: The percentage of animals in a treatment group that exhibit no emetic episodes.

-

References

- 1. nbinno.com [nbinno.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ClinPGx [clinpgx.org]

- 6. [Pharmacological review of tropisetron] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tropisetron, an Antiemetic Drug, Exerts an Anti-Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ndineuroscience.com [ndineuroscience.com]

- 9. The antiemetic effect of a novel tropisetron patch in anticancer agents-induced kaolin pica model using rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]

- 11. researchgate.net [researchgate.net]

- 12. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wjgnet.com [wjgnet.com]

- 15. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Tropisetron Hydrochloride: A Deep Dive into its Role in the Cholinergic Anti-inflammatory Pathway

For Immediate Release

[City, State] – [Date] – Tropisetron (B1223216) hydrochloride, a well-established 5-HT3 receptor antagonist, is gaining significant attention for its potent anti-inflammatory properties mediated through the cholinergic anti-inflammatory pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of tropisetron in inflammatory diseases.

Executive Summary

Tropisetron hydrochloride exerts its anti-inflammatory effects primarily by acting as a partial agonist at the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). This engagement triggers a cascade of intracellular signaling events that ultimately suppress the production of pro-inflammatory cytokines. Key pathways implicated in tropisetron's mechanism of action include the JAK2/STAT3 pathway, the p38 MAPK/CREB pathway, and the recently identified inhibition of the IRF3/IL-33 axis. Experimental evidence from in vivo and in vitro models demonstrates tropisetron's ability to significantly reduce levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8). Furthermore, the cholinergic anti-inflammatory pathway is known to inhibit the release of High Mobility Group Box 1 (HMGB1), a critical late-stage inflammatory mediator, suggesting another avenue for tropisetron's therapeutic effects.

The Cholinergic Anti-inflammatory Pathway and Tropisetron's Mechanism of Action

The cholinergic anti-inflammatory pathway is a neural reflex that inhibits inflammation. The efferent arm of this pathway is mediated by the vagus nerve, which releases acetylcholine (ACh). ACh, in turn, interacts with α7nAChRs on immune cells, such as macrophages, to inhibit the production and release of pro-inflammatory cytokines.

Tropisetron mimics the action of ACh at the α7nAChR, thereby activating this potent anti-inflammatory cascade. This agonistic activity is central to its therapeutic potential beyond its antiemetic indications.

Key Signaling Pathways

Several downstream signaling pathways are modulated by tropisetron's activation of α7nAChR:

-

JAK2/STAT3 Pathway: Activation of α7nAChR by tropisetron can lead to the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 can then translocate to the nucleus and suppress the transcription of pro-inflammatory genes.

-

p38 MAPK/CREB Pathway: Tropisetron has been shown to down-regulate the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and cAMP-response element binding protein (CREB).[1] This inhibition is crucial as the p38 MAPK pathway is a key driver of inflammatory cytokine production.

-

NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. The cholinergic anti-inflammatory pathway, and by extension tropisetron, can inhibit the activation and nuclear translocation of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes.

-

IRF3/IL-33 Pathway: Recent studies have revealed that tropisetron can suppress the expression of Interleukin-33 (IL-33), a potent alarmin and initiator of inflammatory responses, by inhibiting the phosphorylation of Interferon Regulatory Factor 3 (IRF3).

dot

Caption: Signaling pathways modulated by Tropisetron.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of tropisetron has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of Tropisetron in a Rat Model of Neuropathic Pain

| Cytokine | Sham Group (pg/mg protein) | Spared Nerve Injury (SNI) Group (pg/mg protein) | SNI + Tropisetron (17.47 µg, intrathecal) (pg/mg protein) | P-value (SNI vs SNI + Tropisetron) | Reference |

| IL-6 | 25.3 ± 3.1 | 89.6 ± 7.2 | 55.4 ± 5.8 | < 0.01 | [1] |

| IL-1β | 30.1 ± 3.5 | 102.5 ± 8.9 | 68.7 ± 6.3 | < 0.01 | [1] |

| TNF-α | 45.2 ± 4.6 | 158.3 ± 12.4 | 85.1 ± 7.9 | < 0.001 | [1] |

Table 2: In Vivo Efficacy of Tropisetron in a Rat Model of Experimental Colitis

| Cytokine | Control Group (pg/mg tissue) | TNBS-induced Colitis Group (pg/mg tissue) | Colitis + Tropisetron (2 mg/kg, i.p.) (pg/mg tissue) | P-value (Colitis vs Colitis + Tropisetron) | Reference |

| TNF-α | 18.5 ± 2.1 | 65.4 ± 5.8 | 32.1 ± 3.5 | < 0.05 | |

| IL-6 | 22.3 ± 2.5 | 78.9 ± 6.9 | 41.5 ± 4.2 | < 0.05 | |

| IL-1β | 25.1 ± 2.8 | 85.2 ± 7.5 | 45.8 ± 4.9 | < 0.01 |

Table 3: In Vitro Efficacy of Tropisetron in TNF-α-stimulated Human Keratinocytes

| Cytokine | Control | TNF-α (10 ng/mL) | TNF-α + Tropisetron (10 µM) | % Inhibition | P-value | Reference |

| IL-6 (pg/mL) | Undetectable | 1250 ± 150 | 625 ± 75 | 50% | < 0.01 | |

| IL-8 (pg/mL) | Undetectable | 2500 ± 300 | 1000 ± 120 | 60% | < 0.01 |

Detailed Experimental Protocols

Animal Model of Neuropathic Pain

-

Model: Spared Nerve Injury (SNI) in Sprague-Dawley rats.

-

Procedure: Under isoflurane (B1672236) anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated with 5-0 silk suture and sectioned distal to the ligation, removing a 2-4 mm piece of the distal nerve stump. The sural nerve is left intact.

-

Drug Administration: this compound (17.47 µg in 10 µL of normal saline) is administered via intrathecal injection.

-

Cytokine Measurement: At 1 hour post-injection, the lumbar spinal cord is harvested. Tissues are homogenized and centrifuged. The supernatant is used for cytokine analysis using commercially available ELISA kits for IL-6, IL-1β, and TNF-α.

dot

Caption: Workflow for Neuropathic Pain Experiment.

In Vitro Model of Keratinocyte Inflammation

-

Cell Line: Human primary epidermal keratinocytes (NHK).

-

Culture Conditions: Cells are cultured in serum-free keratinocyte growth medium.

-

Stimulation: NHKs are stimulated with recombinant human TNF-α (10 ng/mL) in the presence or absence of tropisetron (10 µM) for 24 hours.

-

Cytokine Measurement: The cell culture supernatant is collected and centrifuged to remove cellular debris. The levels of IL-6 and IL-8 are quantified using specific ELISA kits.

dot

Caption: Workflow for Keratinocyte Inflammation Assay.

The Role of HMGB1 in the Cholinergic Anti-inflammatory Pathway

High Mobility Group Box 1 (HMGB1) is a nuclear protein that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine. The cholinergic anti-inflammatory pathway has been shown to inhibit the release of HMGB1 from immune cells. While direct evidence for tropisetron's effect on HMGB1 release is still emerging, its activation of the α7nAChR strongly suggests that it can suppress this critical inflammatory mediator. Studies have shown that activation of α7nAChR on nociceptors can prevent the release of HMGB1, thereby reducing inflammation and pain.

dot

Caption: Tropisetron's potential role in HMGB1 regulation.

Conclusion and Future Directions

This compound represents a promising multi-modal anti-inflammatory agent with a well-defined mechanism of action centered on the activation of the cholinergic anti-inflammatory pathway via the α7nAChR. Its ability to suppress a broad range of pro-inflammatory cytokines through multiple signaling pathways highlights its therapeutic potential for a variety of inflammatory conditions.

Future research should focus on:

-

Clinical trials to evaluate the efficacy of tropisetron in inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

-

Further elucidation of the direct effects of tropisetron on HMGB1 release in various cell types and disease models.

-

Investigation into the potential synergistic effects of tropisetron with other anti-inflammatory agents.

-

Development of novel α7nAChR agonists with improved specificity and efficacy.

This technical guide provides a solid foundation for researchers and clinicians interested in exploring the exciting therapeutic possibilities of this compound as a potent anti-inflammatory drug.

References

Unveiling the Neuroprotective Potential of Tropisetron Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropisetron (B1223216) hydrochloride, a well-established 5-HT3 receptor antagonist, is emerging as a promising neuroprotective agent with multifaceted mechanisms of action. Beyond its antiemetic properties, Tropisetron demonstrates significant therapeutic potential in a range of neurological disorders by targeting key pathways involved in excitotoxicity, neuroinflammation, oxidative stress, and apoptosis. This technical guide provides an in-depth overview of the neuroprotective properties of Tropisetron hydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.

Introduction

This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor, clinically used for the management of chemotherapy-induced nausea and vomiting.[1][2] However, a growing body of evidence reveals its neuroprotective effects, which are primarily attributed to its dual activity as a 5-HT3 receptor antagonist and a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[3][4][5][6] This dual pharmacology allows Tropisetron to modulate multiple pathological processes in the central nervous system, offering a promising therapeutic strategy for neurodegenerative diseases and acute neuronal injury.

Mechanisms of Neuroprotection

Tropisetron exerts its neuroprotective effects through several interconnected mechanisms:

-

Antagonism of 5-HT3 Receptors: By blocking 5-HT3 receptors, Tropisetron can modulate neurotransmitter release and reduce neuronal hyperexcitability, contributing to its neuroprotective effects.[1]

-

Agonism of α7 Nicotinic Acetylcholine Receptors (α7-nAChR): Activation of α7-nAChRs is a key mechanism underlying Tropisetron's neuroprotective actions. This receptor is implicated in anti-inflammatory signaling, reduction of apoptosis, and modulation of synaptic plasticity.[4][7][8]

-

Anti-inflammatory Effects: Tropisetron has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and by modulating microglial activation.[4][9][10]

-

Attenuation of Oxidative Stress: The compound enhances the cellular antioxidant defense system by upregulating enzymes like heme oxygenase-1 and catalase, thereby reducing oxidative damage.[7][9][11]

-

Inhibition of Apoptosis: Tropisetron can prevent neuronal cell death by modulating key apoptotic signaling pathways, including the reduction of caspase-3 activity.[3][7]

-

Modulation of Excitotoxicity: It protects neurons from glutamate-induced excitotoxicity, a common pathway of neuronal damage in many neurological disorders.[12][13]

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from various in vitro and in vivo studies investigating the neuroprotective effects of this compound.

| In Vitro Model | Assay | Tropisetron Concentration | Effect | Reference |

| Pig Retinal Ganglion Cells (RGCs) | Glutamate-induced excitotoxicity | 100 nM | Increased cell survival to 105% of control | [12] |

| Pig Retinal Ganglion Cells (RGCs) | Glutamate-induced excitotoxicity | 1-1000 nM | EC50 of 62 nM for neuroprotection | [5] |

| PC12 Cells | H2O2-induced neurotoxicity | Not specified | Inhibited H2O2-induced cell death | [7] |

| APP-expressing cells | sAPPα/Aβ42 ratio | Not specified | Increased sAPPα/Aβ42 ratio | [14] |

| Primary Hippocampal Neurons | Aβ1-42 levels | 1 µM | Significantly decreased Aβ1-42 levels | [14] |

| In Vivo Model | Assay | Tropisetron Dosage | Effect | Reference |

| Rat Model of Neuropathic Pain | Mechanical allodynia and thermal hyperalgesia | Not specified | Alleviated pain behaviors | [4] |

| D-galactose-induced aging in mice | Brain morphology and oxidative stress markers | 1, 3, and 5 mg/kg | Alleviated abnormal changes and reversed oxidative damage | [9] |

| Rat Model of Temporal Lobe Epilepsy | Spontaneous recurrent seizures and cognitive function | 3 mg/kg/day | Reduced seizures and improved cognitive function | [15] |

| J20 and I5 mouse models of Alzheimer's | sAPPα/Aβ42 ratio | Not specified | Increased sAPPα/Aβ42 ratio | [14] |

| Experimental Autoimmune Encephalomyelitis (EAE) in mice | Clinical symptoms and demyelination | 5 mg/kg/day | Suppressed clinical symptoms and reduced demyelination | [16] |

Signaling Pathways

Tropisetron's neuroprotective effects are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Tropisetron attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. Beyond the 5-HT3 receptors: A role for α7nACh receptors in neuroprotective aspects of tropisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tropisetron, an Antiemetic Drug, Exerts an Anti-Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tropisetron protects against brain aging via attenuating oxidative stress, apoptosis and inflammation: The role of SIRT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tropisetron attenuates lipopolysaccharide induced neuroinflammation by inhibiting NF-κB and SP/NK1R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tropisetron as a neuroprotective agent against glutamate-induced excitotoxicity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Tropisetron as a Neuroprotective Agent Against Glutamate-Induced Excit" by Michael M. Swartz [scholarworks.wmich.edu]

- 14. The multi-functional drug tropisetron binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Tropisetron diminishes demyelination and disease severity in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Studies of Tropisetron Hydrochloride in Animal Models of Cognitive Impairment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropisetron (B1223216) hydrochloride, a potent and selective 5-HT3 receptor antagonist and a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), has emerged as a promising therapeutic candidate for the management of cognitive impairments associated with various neurological and psychiatric disorders.[1] This technical guide provides an in-depth overview of the preclinical evidence supporting the cognitive-enhancing effects of tropisetron in various animal models. The document focuses on the detailed experimental protocols, quantitative data from key behavioral assays, and the underlying signaling pathways implicated in its mechanism of action.

Mechanism of Action

Tropisetron's pro-cognitive effects are primarily attributed to its dual pharmacological action:

-

α7 Nicotinic Acetylcholine Receptor (α7-nAChR) Agonism: As a partial agonist, tropisetron activates α7-nAChRs, which are highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[2][3] Activation of these receptors modulates synaptic plasticity and enhances cholinergic neurotransmission.

-

5-HT3 Receptor Antagonism: By blocking 5-HT3 receptors, tropisetron increases the release of acetylcholine, further contributing to the enhancement of cognitive processes.[4]

Preclinical Efficacy in Animal Models of Cognitive Impairment

Tropisetron has demonstrated significant efficacy in improving cognitive function in a variety of animal models that mimic the cognitive deficits observed in human conditions such as Alzheimer's disease and schizophrenia.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

-

Habituation: Rats are individually habituated to the testing arena (e.g., a 40x40x40 cm open field) for a set period (e.g., 10 minutes) on the day before the test.

-

Training (T1): On the test day, each rat is placed in the arena containing two identical objects and allowed to explore them for a specific duration (e.g., 5 minutes).

-

Inter-Trial Interval (ITI): Following the training phase, the rat is returned to its home cage for a defined period (e.g., 1 hour or 24 hours).

-

Testing (T2): The rat is reintroduced into the arena where one of the familiar objects has been replaced by a novel object. The time spent exploring each object is recorded for a set duration (e.g., 5 minutes).

-

Data Analysis: The discrimination index (DI) is calculated as the difference in exploration time between the novel and familiar object, divided by the total exploration time. A higher DI indicates better recognition memory.

| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Discrimination Index (DI) | Reference |

| Ovariectomized Female Rats | Vehicle | - | Intraperitoneal | ~0.1 | [1] |

| Ovariectomized Female Rats | Tropisetron | 1.5 | Intraperitoneal | ~0.3 | [1] |

| Ovariectomized Female Rats | Tropisetron | 2.5 | Intraperitoneal | ~0.45 | [1] |

| Rats with Chronic Risperidone Treatment | Vehicle + Vehicle | - | Oral + Intraperitoneal | ~0.0 | [5] |

| Rats with Chronic Risperidone Treatment | Risperidone + Vehicle | 2.5/day | Oral + Intraperitoneal | ~0.0 | [5] |

| Rats with Chronic Risperidone Treatment | Risperidone + Tropisetron | 2.5/day + 3.0 | Oral + Intraperitoneal | ~0.4 | [5] |

| Rats with Chronic Quetiapine Treatment | Vehicle + Vehicle | - | Oral + Intraperitoneal | ~0.0 | [5] |

| Rats with Chronic Quetiapine Treatment | Quetiapine + Vehicle | 25.0/day | Oral + Intraperitoneal | ~0.0 | [5] |

| Rats with Chronic Quetiapine Treatment | Quetiapine + Tropisetron | 25.0/day + 3.0 | Oral + Intraperitoneal | ~0.35 | [5] |

Morris Water Maze (MWM) Test

The MWM test is a classic behavioral task used to assess spatial learning and memory in rodents. The test requires the animal to use distal cues to locate a hidden platform in a circular pool of opaque water.

-

Apparatus: A circular pool (e.g., 120 cm in diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged just below the water surface in one of the four quadrants.

-

Acquisition Training: Mice are subjected to a series of training trials (e.g., 4 trials per day for 5 consecutive days). In each trial, the mouse is released into the water from a different starting position and allowed to search for the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

Probe Trial: Twenty-four hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory.

| Animal Model | Treatment Group | Dose (mg/kg/day) | Administration Route | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) | Reference |

| J20 (Alzheimer's Model) Mice | Vehicle | - | Subcutaneous (Alzet pump) | ~35 | ~25 | [6] |

| J20 (Alzheimer's Model) Mice | Tropisetron | 0.5 | Subcutaneous (Alzet pump) | ~25 | ~35 | [6] |

Signaling Pathways

The cognitive-enhancing effects of tropisetron are mediated by complex intracellular signaling cascades initiated by its interaction with α7-nAChRs and 5-HT3 receptors.

α7-nAChR Signaling Pathway

Activation of α7-nAChRs by tropisetron leads to the activation of multiple downstream signaling pathways that are crucial for synaptic plasticity and cell survival.